molecular formula C15H24ClN B3077481 N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride CAS No. 1048640-59-0

N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride

Cat. No.: B3077481
CAS No.: 1048640-59-0
M. Wt: 253.81 g/mol
InChI Key: JQAGPIRACWTMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride: is an organic compound that belongs to the class of phenylethylamines. It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of 1-phenylethanamine. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.

Scientific Research Applications

Chemistry: N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems. It is used in experiments to understand its interaction with various receptors and its impact on cellular signaling pathways.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including its potential as a therapeutic agent for certain neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Safety and Hazards

“N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride” is not intended for human or veterinary use . It’s important to handle this compound with appropriate safety measures. Unfortunately, specific safety and hazard information for this compound is not available in the retrieved resources.

Future Directions

“N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride” is classified as a novel stimulant and substituted cathinone . It has been mentioned in online drug forums and appeared for sale on surface web gray market vendor sites under the name “cyputylone” . As a novel stimulant, it may replace the most detected cathinones in the future .

Biochemical Analysis

Biochemical Properties

N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered levels of neurotransmitters in the brain .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the cAMP signaling pathway, leading to changes in gene expression and metabolic activity in neuronal cells . Additionally, it can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes like monoamine oxidase and acetylcholinesterase. By inhibiting these enzymes, it alters the levels of neurotransmitters and other signaling molecules, leading to changes in cellular function and gene expression . Additionally, it can modulate receptor activity, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and exhibit neuroprotective effects. At higher doses, it may induce toxic or adverse effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where specific dosages lead to significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and homeostasis . Additionally, it can influence the synthesis and degradation of key biomolecules, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound’s localization and accumulation in specific tissues can influence its pharmacological and toxicological properties .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-(Cyclohexylmethyl)-1-phenylethanamine involves the reductive amination of cyclohexylmethyl ketone with 1-phenylethanamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

    Alkylation: Another method involves the alkylation of 1-phenylethanamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually conducted in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Cyclohexylmethyl)-1-phenylethanamine can undergo oxidation reactions, typically forming N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: N-(Cyclohexylmethyl)-1-phenylethanamine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    N-(Cyclohexylmethyl)-1-phenylethanamine: The free base form of the compound without the hydrochloride salt.

    N-(Cyclohexylmethyl)-2-phenylethanamine: A structural isomer with the phenyl group attached to the second carbon of the ethylamine chain.

    N-(Cyclohexylmethyl)-1-phenylpropanamine: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness: N-(Cyclohexylmethyl)-1-phenylethanamine hydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the cyclohexylmethyl group and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(cyclohexylmethyl)-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N.ClH/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h3,6-7,10-11,13-14,16H,2,4-5,8-9,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAGPIRACWTMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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